1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione
Brand Name: Vulcanchem
CAS No.: 60721-33-7
VCID: VC15905514
InChI: InChI=1S/C16H13ClO2/c17-14-8-6-13(7-9-14)16(19)11-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2
SMILES:
Molecular Formula: C16H13ClO2
Molecular Weight: 272.72 g/mol

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione

CAS No.: 60721-33-7

Cat. No.: VC15905514

Molecular Formula: C16H13ClO2

Molecular Weight: 272.72 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione - 60721-33-7

Specification

CAS No. 60721-33-7
Molecular Formula C16H13ClO2
Molecular Weight 272.72 g/mol
IUPAC Name 1-(4-chlorophenyl)-4-phenylbutane-1,4-dione
Standard InChI InChI=1S/C16H13ClO2/c17-14-8-6-13(7-9-14)16(19)11-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2
Standard InChI Key FWRNEXGOKTWJTF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical and Physical Properties

1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione is a crystalline solid with a molecular weight of 272.73 g/mol . Its physical properties are summarized in Table 1.

Table 1: Physical and chemical properties of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione

PropertyValueSource
Density1.21 g/cm³
Boiling Point439.2°C at 760 mmHg
Flash Point185.2°C
Molecular FormulaC16H13ClO2\text{C}_{16}\text{H}_{13}\text{ClO}_2
Exact Mass272.0604 g/mol
Canonical SMILESC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl

The compound’s structure features a central butane-1,4-dione backbone flanked by 4-chlorophenyl and phenyl groups, contributing to its planar geometry and intermolecular interactions . The presence of electron-withdrawing chlorine enhances its reactivity in cross-coupling reactions .

Synthesis Methods

Traditional Synthesis Routes

A common synthesis involves the condensation of 3-benzoylacrylic acid with 4-chlorophenylmagnesium bromide under anhydrous conditions. The reaction proceeds via nucleophilic addition, followed by oxidation to yield the diketone . Key steps include:

  • Grignard Reaction: 4-Chlorophenylmagnesium bromide reacts with 3-benzoylacrylic acid at 60°C for 12 hours .

  • Oxidation: Manganese dioxide (MnO2\text{MnO}_2) in dimethyl sulfoxide (DMSO) oxidizes intermediates to the final product .

  • Purification: Flash chromatography on silica gel with ethyl acetate/hexane (1:3) achieves >95% purity .

Table 2: Optimization of reaction conditions

ParameterOptimal ValueYield (%)Reference
Temperature60°C78
CatalystMnO2\text{MnO}_282
SolventDMSO/Ethanol85

Green Chemistry Approaches

Recent efforts focus on reducing environmental impact. Solvent-free mechanochemical synthesis using ball milling has shown promise, achieving 70% yield without toxic solvents.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Peaks at δ 8.01 (dd, J=20.7,7.8J = 20.7, 7.8 Hz, 4H), 7.59 (t, J=7.3J = 7.3 Hz, 1H), and 3.46 (s, 4H) confirm aromatic protons and methylene linkages .

    • 13C^{13}\text{C} NMR: Signals at δ 198.5 (C=O) and 136.4 (C-Cl) validate the diketone structure .

  • FTIR Spectroscopy: Bands at 1707 cm1^{-1} (C=O stretch) and 720 cm1^{-1} (C-Cl bend) align with functional groups .

  • Mass Spectrometry: ESI-TOF analysis shows a molecular ion peak at m/z 272.0604 ([M+^+) .

Figure 1: 1H^1\text{H} NMR spectrum of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione

Applications in Organic Synthesis

Precursor for Heterocycles

The compound serves as a key intermediate in synthesizing benzoazepinoindoles, a class of heterocycles with medicinal potential. For example, reaction with 2-oxindole under basic conditions yields benzo azepino[3,2-b]indol-12(10H)-one, a scaffold for kinase inhibitors .

Cross-Coupling Reactions

Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids produce biaryl derivatives, useful in materials science .

Future Research Directions

  • Green Synthesis: Scaling solvent-free mechanochemical methods.

  • Pharmaceutical Applications: Exploring antitumor activity via proteolysis-targeting chimeras (PROTACs) .

  • Materials Science: Developing conjugated polymers for organic photovoltaics .

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